Cas no 1269824-93-2 ((3S)-3-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPAN-1-OL)

(3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a bromo-fluorophenyl substituent, which serves as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and the preparation of biologically active compounds. The presence of both bromo and fluoro substituents enhances its utility in cross-coupling reactions and further functionalization. The hydroxyl and amino groups provide additional reactivity for derivatization or as a ligand in catalytic systems. This compound is particularly useful in medicinal chemistry for the development of targeted small-molecule therapeutics. Its well-defined structure and functional group compatibility contribute to its broad applicability in research and industrial settings.
(3S)-3-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPAN-1-OL structure
1269824-93-2 structure
Product name:(3S)-3-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPAN-1-OL
CAS No:1269824-93-2
MF:C9H11BrFNO
Molecular Weight:248.092145204544
CID:5590350
PubChem ID:130624469

(3S)-3-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPAN-1-OL 化学的及び物理的性質

名前と識別子

    • (3S)-3-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPAN-1-OL
    • Benzenepropanol, γ-amino-4-bromo-3-fluoro-, (γS)-
    • 1269824-93-2
    • EN300-1163951
    • インチ: 1S/C9H11BrFNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
    • InChIKey: KVCZSGBWSGPJON-VIFPVBQESA-N
    • SMILES: C(O)C[C@H](N)C1=CC=C(Br)C(F)=C1

計算された属性

  • 精确分子量: 247.00080g/mol
  • 同位素质量: 247.00080g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 46.2Ų

(3S)-3-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPAN-1-OL Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1163951-0.1g
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
0.1g
$943.0 2023-05-24
Enamine
EN300-1163951-0.25g
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
0.25g
$985.0 2023-05-24
Enamine
EN300-1163951-1000mg
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
1000mg
$1272.0 2023-10-03
Enamine
EN300-1163951-2500mg
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
2500mg
$2492.0 2023-10-03
Enamine
EN300-1163951-100mg
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
100mg
$1119.0 2023-10-03
Enamine
EN300-1163951-0.5g
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
0.5g
$1027.0 2023-05-24
Enamine
EN300-1163951-1.0g
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
1g
$1070.0 2023-05-24
Enamine
EN300-1163951-5.0g
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
5g
$3105.0 2023-05-24
Enamine
EN300-1163951-250mg
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
250mg
$1170.0 2023-10-03
Enamine
EN300-1163951-10000mg
(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol
1269824-93-2
10000mg
$5467.0 2023-10-03

(3S)-3-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPAN-1-OL 関連文献

(3S)-3-AMINO-3-(4-BROMO-3-FLUOROPHENYL)PROPAN-1-OLに関する追加情報

Exploring the Properties and Applications of (3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol (CAS No. 1269824-93-2)

(3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol, identified by the CAS number 1269824-93-2, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chiral center at the third carbon atom, which imparts a specific stereochemistry crucial for its biological activity. The molecule consists of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and fluorine atoms, making it a valuable substrate for various chemical modifications and biological studies.

The synthesis of this compound involves multi-step reactions, often starting from readily available aromatic precursors. The introduction of the amino and hydroxyl groups is typically achieved through nucleophilic substitution or reduction reactions, while the stereochemistry at the chiral center is controlled during the synthesis to ensure high enantiomeric purity. Recent advancements in asymmetric catalysis have enabled more efficient and selective methods for synthesizing this compound, reducing production costs and enhancing its scalability for industrial applications.

One of the most promising applications of (3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol lies in its potential as a building block for drug development. The presence of electron-withdrawing groups such as bromine and fluorine on the aromatic ring enhances its reactivity, making it an ideal candidate for further functionalization. For instance, researchers have explored its use in constructing bioactive molecules targeting various disease states, including cancer and neurodegenerative disorders.

Recent studies have also highlighted the importance of stereochemistry in determining the pharmacokinetic properties of this compound. The (S)-enantiomer has been shown to exhibit superior absorption and bioavailability compared to its (R)-counterpart, underscoring the need for precise control over stereochemistry during synthesis. Moreover, computational modeling techniques have been employed to predict the binding affinities of this compound to key therapeutic targets, providing valuable insights into its potential efficacy.

In terms of physical properties, (3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol is a crystalline solid with a melting point in the range of 150–160°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The presence of polar groups such as amino and hydroxyl contributes to its moderate polarity, which is advantageous for interactions with biological macromolecules.

The safety profile of this compound has also been evaluated in preclinical studies. Acute toxicity tests indicate that it has a relatively low toxicity profile when administered at therapeutic doses. However, long-term studies are still required to fully understand its potential for chronic toxicity and genotoxicity. Regulatory agencies have not classified this compound as a hazardous material under current guidelines, provided it is handled according to standard laboratory protocols.

In conclusion, (3S)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol represents a versatile platform for exploring novel therapeutic agents. Its unique chemical structure, coupled with advancements in synthetic methodologies and computational modeling, positions it as a valuable tool in drug discovery research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern medicine.

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